2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride
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Overview
Description
2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a dichlorophenyl group attached to the propanoic acid backbone
Mechanism of Action
Target of Action
The primary targets of 2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride are currently unknown . This compound belongs to the class of organic compounds known as phenylpropanoic acids . These compounds contain a benzene ring conjugated to a propanoic acid .
Mode of Action
It is known that phenylpropanoic acids can interact with multiple receptors, which can lead to various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzaldehyde and glycine.
Condensation Reaction: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form an intermediate compound.
Hydrolysis and Reduction: The intermediate compound is then subjected to hydrolysis and reduction reactions to yield the desired 2-amino-3-(3,4-dichlorophenyl)propanoic acid.
Formation of Hydrochloride Salt: Finally, the free acid is converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorophenyl ketones, while reduction can produce dichlorophenyl alcohols.
Scientific Research Applications
2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(2,4-dichlorophenyl)propanoic acid
- 2-amino-3-(3,5-dichlorophenyl)propanoic acid
- 2-amino-3-(2,5-dichlorophenyl)propanoic acid
Uniqueness
2-amino-3-(3,4-dichlorophenyl)propanoic acid hydrochloride is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure may result in different interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
2-amino-3-(3,4-dichlorophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLXAYDWDCEHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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